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Compound of Interest

Compound Name: 6-Methoxy-1-methyl-1H-indazole

Cat. No.: B1397961 Get Quote

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a

pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This

designation stems from its presence in numerous bioactive molecules and approved

pharmaceuticals, where it imparts desirable pharmacological properties.[1][3] The stability of

the 1H-indazole tautomer, its aromatic nature, and its capacity for diverse substitutions make it

a versatile core for drug design.[2][4][5] Derivatives of this scaffold have demonstrated a vast

range of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective

effects.[6][7][8]

Within this important chemical class lies 6-methoxy-1-methyl-1H-indazole. This specific

derivative is characterized by two key functionalizations: a methoxy group at the 6-position,

which can influence lipophilicity and metabolic stability, and a methyl group at the N1 position of

the pyrazole ring. The selective introduction of this N1-alkyl group is a common challenge in

indazole synthesis, making its controlled synthesis a topic of significant chemical interest.[9][10]

While broadly studied as a synthetic building block, recent research has illuminated the

potential of 6-methoxy-1-methyl-1H-indazole as a potent psychoactive agent, acting as a

bioisostere for indole-containing tryptamines such as the serotonin 2A receptor agonist 5-MeO-

DMT.[11] This discovery positions the compound not merely as an intermediate, but as a

valuable tool for neuropharmacological research and a potential lead for the development of

novel therapeutics targeting the serotonergic system. This guide provides a comprehensive

technical overview of its synthesis, physicochemical properties, and known biological activities

for researchers, chemists, and drug development professionals.
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PART 1: Physicochemical and Structural Properties
The fundamental properties of 6-methoxy-1-methyl-1H-indazole define its behavior in

chemical and biological systems. These characteristics are essential for experimental design,

from selecting appropriate solvents for synthesis to predicting its interaction with biological

membranes.

Property Value Source

Molecular Formula C₉H₁₀N₂O [12]

Molecular Weight 162.19 g/mol [12]

Monoisotopic Mass 162.079312947 Da [12]

Physical Form Solid

Topological Polar Surface Area 27 Å² [12]

Hydrogen Bond Acceptor

Count
2 [12]

Complexity 163 [12]

CAS Number 1236127-55-1 [12]

PART 2: Synthesis and Regiochemical Control
The synthesis of 6-methoxy-1-methyl-1H-indazole hinges on the critical step of N-alkylation

of the 6-methoxy-1H-indazole precursor. A significant challenge in this process is controlling the

regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring,

often yielding a mixture of products.[10][13] The thermodynamic stability generally favors the

1H-tautomer, making the N1-substituted product the more stable isomer.[5][14] However,

reaction conditions dictate the kinetic versus thermodynamic outcome.

Causality of Experimental Choices for N1-Selectivity
Achieving high N1-selectivity requires conditions that favor the formation of the

thermodynamically preferred product. The choice of a strong, non-nucleophilic base and an

appropriate solvent system is paramount.
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Base Selection (Sodium Hydride, NaH): Sodium hydride is an effective choice because it

irreversibly deprotonates the indazole, forming the indazole anion. This prevents an

equilibrium between the starting material and the product, which could allow for

isomerization. The resulting sodium cation (Na+) can coordinate with the N2 atom and the

oxygen of a C3 substituent (if present), sterically and electronically favoring the subsequent

attack of the electrophile at the N1 position.[9][10]

Solvent System (Tetrahydrofuran, THF): A polar aprotic solvent like THF is ideal. It effectively

solvates the sodium cation without participating in the reaction. Unlike protic solvents, it does

not compete with the indazole for the base. Furthermore, compared to highly polar solvents

like DMSO, THF can provide better N1-selectivity.[9][14]

The combination of NaH in THF has proven to be a promising system for achieving high N1

regioselectivity in the alkylation of various substituted indazoles.[14][15]

Experimental Workflow: N1-Alkylation of 6-Methoxy-1H-
indazole

6-Methoxy-1H-indazole
(Starting Material)

Sodium 6-methoxy-1H-indazolide
(Anionic Intermediate)

 1. NaH (strong base)
 2. THF (solvent)

 0°C to RT

6-Methoxy-1-methyl-1H-indazole
(N1-Alkylated Product)

 3. CH₃I (Iodomethane)
 4. Stir 16h at RT

6-Methoxy-2-methyl-2H-indazole
(N2-Alkylated, Minor)

Minor Pathway

Click to download full resolution via product page

Caption: Workflow for the regioselective N1-methylation of 6-methoxy-1H-indazole.

Detailed Synthesis Protocol
This protocol is adapted from established methodologies for selective N1-alkylation of

indazoles.[16]

Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen

atmosphere, dissolve 6-methoxy-1H-indazole (1.0 eq) in anhydrous dimethylformamide
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(DMF) or tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath.

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq) portion-

wise to the stirred solution. Causality: Portion-wise addition controls the exothermic reaction

and hydrogen gas evolution. Allow the mixture to stir at 0°C for 30-60 minutes, during which

the solution may become a slurry as the sodium salt of the indazole forms.

Methylation: Add iodomethane (CH₃I, 1.1-1.3 eq) dropwise to the reaction mixture via

syringe. Causality: Iodomethane is a potent electrophile for methylation. Dropwise addition

maintains temperature control.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for

12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Quenching and Extraction: Upon completion, carefully quench the reaction by slowly adding

saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Dilute the mixture with water

and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the

aqueous phase two more times with ethyl acetate.

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous

magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary

evaporator.

Purification: Purify the crude residue by flash column chromatography on silica gel, typically

using a gradient of ethyl acetate in hexanes, to separate the desired N1-methylated product

from the minor N2-isomer and other impurities.

PART 3: Biological Activity and Mechanism of
Action
While research on 6-methoxy-1-methyl-1H-indazole is still emerging, its structural similarity to

key neurochemicals and the established pharmacology of the indazole scaffold provide a

strong basis for understanding its biological potential.

The Indazole Scaffold as a Bioisostere
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Indazoles are often used as effective bioisosteres for indoles, a core structure in many

biologically active compounds, including the neurotransmitter serotonin.[11] This substitution

can improve metabolic stability, plasma clearance, and oral bioavailability while retaining or

modifying the interaction with the biological target.[11] The primary known biological activity of

6-methoxy-1-methyl-1H-indazole stems from its role as a structural analog of 5-methoxy-N,N-

dimethyltryptamine (5-MeO-DMT).

Activity as a Serotonin 5-HT₂ Receptor Agonist
Research has specifically evaluated 6-methoxy-1-methyl-1H-indazole and related analogs for

their functional activity at serotonin (5-HT) receptors.[11] These studies are critical for

understanding its potential psychoactive and therapeutic effects, as the 5-HT₂ family of

receptors, particularly 5-HT₂ₐ, are the primary targets for classic psychedelic compounds.

Compound Target Receptor Potency (EC₅₀, nM)
Efficacy (% of 5-
HT)

6-methoxy-1-methyl-

1H-indazole
5-HT₂ₐ 170 88%

6-methoxy-1-methyl-

1H-indazole
5-HT₂ₑ 110 94%

6-methoxy-1-methyl-

1H-indazole
5-HT₂C 430 95%

5-MeO-DMT

(Reference)
5-HT₂ₐ 16 100%

(Data synthesized

from figures and text

in ACS Medicinal

Chemistry Letters,

2023)[11]

The data indicates that 6-methoxy-1-methyl-1H-indazole is a potent agonist at all three 5-HT₂

receptor subtypes, with the highest potency for the 5-HT₂ₑ receptor. While it is less potent than
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its indole counterpart, 5-MeO-DMT, it demonstrates significant efficacy, confirming its role as a

functional bioisostere.

Hypothesized Mechanism of Action

6-Methoxy-1-methyl-
1H-indazole

Serotonin 5-HT₂ Receptor
(GPCR)

Binds & Activates

Gq/11 Protein

Activates

Phospholipase C
(PLC)

Activates

Downstream Signaling
(IP₃, DAG, Ca²⁺)

Initiates

Click to download full resolution via product page

Caption: Hypothesized signaling pathway for 6-methoxy-1-methyl-1H-indazole at 5-HT₂

receptors.

As an agonist, the compound binds to the 5-HT₂ G-protein coupled receptors (GPCRs). This

binding induces a conformational change in the receptor, leading to the activation of the Gq/11

protein signaling cascade. This, in turn, activates phospholipase C (PLC), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol

(DAG). These second messengers are responsible for the downstream cellular responses

associated with receptor activation, including increases in intracellular calcium and protein

kinase C activation.

Protocol: In Vitro FLIPR Calcium Mobilization Assay
This protocol outlines the general steps for assessing functional agonism at Gq-coupled

receptors like the 5-HT₂ family.
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Cell Culture: Culture HEK293 cells (or another suitable cell line) stably expressing the

human 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂C receptor in appropriate media (e.g., DMEM with 10% FBS,

penicillin/streptomycin, and a selection antibiotic) at 37°C and 5% CO₂.

Cell Plating: Seed the cells into black-walled, clear-bottom 384-well microplates at a density

that will yield a confluent monolayer on the day of the assay. Incubate overnight.

Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g.,

Fluo-4 AM) prepared in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20

mM HEPES). Incubate for 60 minutes at 37°C to allow for dye loading.

Compound Preparation: Prepare serial dilutions of 6-methoxy-1-methyl-1H-indazole and a

reference agonist (e.g., 5-HT or 5-MeO-DMT) in the assay buffer.

FLIPR Assay: Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR). Record

a baseline fluorescence reading for 10-20 seconds.

Compound Addition: The FLIPR instrument will then perform an automated, online addition

of the compound dilutions to the wells.

Data Acquisition: Continue to record the fluorescence intensity for an additional 2-3 minutes

to capture the full calcium mobilization response.

Data Analysis: For each concentration, calculate the maximum fluorescence response over

baseline. Plot the response as a function of compound concentration and fit the data to a

four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Conclusion and Future Directions
6-methoxy-1-methyl-1H-indazole stands as a molecule of significant interest at the

intersection of synthetic chemistry and neuropharmacology. Its synthesis, while requiring

careful control of regioselectivity, is achievable through established methodologies that favor

the desired N1-alkylated isomer. The true value of this compound, however, lies in its

demonstrated activity as a potent serotonin 5-HT₂ receptor agonist.[11]

As a functional bioisostere of indole-based tryptamines, it serves as an important research tool

for several reasons:
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Structure-Activity Relationship (SAR) Studies: It allows for the systematic exploration of how

replacing the indole nitrogen with a pyrazole ring affects receptor binding, potency, and

functional selectivity.

Pharmacokinetic Optimization: Indazoles often possess superior metabolic stability

compared to indoles, making this scaffold a promising starting point for developing drug

candidates with improved pharmacokinetic profiles.[11]

Probing Receptor Function: As a novel agonist, it can be used to further elucidate the

complex signaling pathways and physiological roles of the 5-HT₂ receptor subtypes.

Future research should focus on a more comprehensive in vivo characterization of its effects,

including behavioral studies in animal models, and a full pharmacokinetic and metabolic

profiling. Furthermore, given the broad therapeutic potential of the indazole scaffold, screening

6-methoxy-1-methyl-1H-indazole against other relevant targets, such as a panel of protein

kinases, could uncover additional, unanticipated biological activities.[3][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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